Product packaging for streptococcal group B hemolysin(Cat. No.:CAS No. 143257-99-2)

streptococcal group B hemolysin

Cat. No.: B1176102
CAS No.: 143257-99-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research on Group B Streptococcus Virulence Factors

The recognition of Group B Streptococcus as a significant human pathogen has a rich history. Initially identified as a cause of bovine mastitis in the late 1880s, its role in human disease, particularly neonatal infections, became increasingly apparent from the 1960s onwards. wikipedia.orgox.ac.uk Early research focused on characterizing the bacterium and identifying factors contributing to its virulence. One of the most noticeable characteristics of GBS when grown on blood agar (B569324) plates is the zone of beta-hemolysis surrounding its colonies, a trait that has been widely used for its preliminary identification in clinical settings. nih.gov

The connection between this hemolytic activity and the bacterium's pathogenic potential was recognized over three decades ago. nih.gov However, the precise biochemical nature of the GBS hemolysin remained elusive for a considerable period due to its instability during purification processes. nih.gov A significant breakthrough occurred with the discovery that the hemolytic and cytolytic activity of GBS is attributed to an ornithine rhamnolipid pigment, and not a protein toxin as initially thought. nih.govrupress.orgfrontiersin.org This pigment, also known as Granadaene, is produced by the gene products of the cyl operon. nih.govfrontiersin.org

Significance of Streptococcal Group B Hemolysin as a Key Virulence Determinant

This compound, also referred to as β-hemolysin/cytolysin (β-H/C), is a critical determinant of GBS virulence. nih.govnih.gov Its significance lies in its multifaceted role in the pathogenesis of GBS infections. The hemolysin is a potent, surface-associated toxin with a broad spectrum of cytolytic activity, capable of damaging a wide range of eukaryotic cells, including erythrocytes, and is not restricted to just red blood cells. nih.gov

The pathogenic actions of GBS hemolysin are extensive. It is instrumental in the bacterium's ability to penetrate host cell barriers, such as the epithelial and endothelial cells of the lungs and the blood-brain barrier. nih.govnih.gov This penetration is a crucial step in the development of invasive diseases like pneumonia and meningitis. ox.ac.uknih.govucsd.edu Furthermore, the hemolysin has been shown to induce host inflammatory responses, impair cardiac function, and contribute to liver failure. nih.govproquest.com Studies have demonstrated that hyperhemolytic GBS strains are more frequently associated with severe clinical outcomes, including preterm labor and streptococcal toxic shock syndrome. rupress.orgoup.com

Overview of Current Research Trajectories on Hemolysin-Mediated Pathogenesis

Contemporary research on this compound is focused on unraveling the intricate molecular mechanisms that underpin its role in pathogenesis. A key area of investigation is the regulation of hemolysin expression. The two-component system CovS/R has been identified as a major global regulator that controls the cyl operon, which is responsible for both hemolysin and pigment production. nih.govrupress.org This regulatory system coordinates the expression of multiple GBS virulence factors. nih.gov

Another significant research direction is the elucidation of the precise mechanism by which the hemolysin, now understood to be the ornithine rhamnolipid pigment Granadaene, disrupts host cell membranes. nih.govrupress.orgfrontiersin.org This is a departure from the previous focus on pore-forming protein toxins. frontiersin.org Current studies are also exploring the immunomodulatory properties of the hemolysin and its role in helping GBS evade the host immune system, thereby contributing to its intracellular survival. nih.gov The hemolysin's ability to induce apoptosis, recruit neutrophils, and stimulate the release of cytokines are all active areas of investigation that aim to provide a more complete picture of its contribution to GBS disease. ucsd.edu

Properties

CAS No.

143257-99-2

Molecular Formula

C6H17N5O2

Synonyms

streptococcal group B hemolysin

Origin of Product

United States

Molecular Biology and Genetics of Streptococcal Group B Hemolysin Biosynthesis

The cyl Operon: Genetic Locus for Hemolysin and Pigment Production

The genetic determinants for both hemolysin and the associated pigment are located within a single genetic locus known as the cyl operon. nih.govresearchgate.net This operon is unique to GBS and is responsible for producing the ornithine rhamnolipid pigment, also known as Granadaene, which is itself the hemolytic and cytolytic agent. mdpi.comnih.govfrontiersin.org The presence of the cyl operon is a defining feature of most clinical GBS isolates and its expression is directly correlated with the hemolytic phenotype. nih.gov

The cyl operon consists of a cluster of 12 genes: cylX, cylD, cylG, acpC, cylZ, cylA, cylB, cylE, cylF, cylI, cylJ, and cylK. nih.gov Genetic studies, including transposon mutagenesis, have been instrumental in identifying this locus and confirming its role in hemolysis and pigment production. nih.govnih.gov While the precise function of every gene product is still under investigation, they are collectively responsible for the biosynthesis of the hemolytic pigment. nih.gov Research has categorized the proteins encoded by the cyl operon into several functional groups essential for creating the final Granadaene molecule. nih.gov

Table 1: Genes of the cyl Operon and Their Proposed Functions

GeneEncoded Protein/EnzymeProposed Functional Category
cylX Malonyl-CoA decarboxylasePrecursor Biosynthesis
cylD Malonyl-CoA:ACP transferaseFatty Acid-like Biosynthesis
cylG DehydrataseFatty Acid-like Biosynthesis
acpC Acyl carrier protein (ACP)Fatty Acid-like Biosynthesis
cylZ ThioesteraseFatty Acid-like Biosynthesis
cylA Ornithine N-oxygenaseOrnithine Modification
cylB Hydroxylamine reductaseOrnithine Modification
cylE N-acyl transferaseAcyltransferase
cylF ABC transporter (ATPase subunit)Transport
cylI Beta-ketoacyl synthaseFatty Acid-like Biosynthesis
cylJ Putative glycosyltransferaseGlycosyltransferase
cylK Unknown functionGBS-specific

This table is based on data from phyletic and contextual analyses of cyl gene homologs. nih.govasm.org

Within the cyl operon, the cylE gene is indispensable for both hemolytic activity and pigmentation. nih.govmdpi.com A single open reading frame, cylE, is both necessary for GBS hemolysin production and sufficient to confer a β-hemolytic phenotype to Escherichia coli. nih.gov Mutational studies have consistently shown that the deletion or inactivation of cylE results in a strain that is both non-hemolytic and non-pigmented. nih.govnih.gov This dual role highlights the intimate connection between the pigment and the lytic activity; in fact, the pigment itself, an ornithine rhamnolipid called Granadaene, is the molecule responsible for hemolysis. mdpi.comnih.gov Therefore, CylE, identified as an N-acyl transferase, is a critical enzyme in the biosynthesis of this hemolytic pigment. researchgate.net The co-expression is so consistent that GBS strains lacking cylE are invariably non-pigmented and non-hemolytic. nih.govfrontiersin.org

Transcriptional Regulation of Streptococcal Group B Hemolysin Expression

The expression of the cyl operon is not constitutive but is instead meticulously controlled at the transcriptional level. This regulation allows GBS to modulate the production of its hemolysin in response to different environmental cues, a crucial aspect of its ability to act as both a commensal organism and an invasive pathogen. nih.govnih.gov The primary regulatory system governing this process is the CovR/S two-component system. nih.govoup.com

The CovR/S system, also known as CsrR/S, is a major two-component signal transduction system in GBS that controls the expression of numerous virulence factors, including the β-hemolysin/cytolysin. nih.govresearchgate.net This system consists of a membrane-associated sensor histidine kinase, CovS, and a cytoplasmic response regulator, CovR. nih.govnih.gov The CovR/S system acts as a central regulator, integrating environmental signals to control the transcription of the cyl operon and other genes crucial for pathogenesis. oup.combiorxiv.orgnih.gov

The CovR response regulator functions primarily as a direct transcriptional repressor of the cyl operon. biorxiv.orgnih.govplos.org In its active state, CovR binds to the promoter region of the cyl operon, specifically targeting the transcription of cylE, thereby inhibiting the production of hemolysin and pigment. mdpi.comnih.govresearchgate.net Consequently, inactivation of the covR gene releases this repression, leading to a significant increase in cyl operon expression. nih.gov This results in a hyper-hemolytic and hyper-pigmented phenotype, which has been linked to more severe GBS infections. nih.govoup.comresearchgate.net Quantitative RNA studies have confirmed that the absence of a functional CovR leads to a marked increase in the expression of cylE. nih.gov

The regulatory activity of CovR is controlled by its phosphorylation state, which in turn is dictated by the kinase and phosphatase activities of CovS. biorxiv.org In the canonical model, CovS senses specific environmental signals and autophosphorylates. This phosphoryl group is then transferred to a conserved aspartate residue (Asp53) on the CovR protein. nih.govoup.com Phosphorylation of CovR at this site is thought to induce a conformational change that enhances its DNA-binding affinity, allowing it to bind effectively to the cyl promoter and repress transcription. nih.govoup.com

The regulation is further nuanced by other cellular factors. For instance, the serine/threonine kinase Stk1 can also phosphorylate CovR, but at a different site (threonine 65). nih.govoup.com This alternative phosphorylation event is believed to decrease the phosphorylation of CovR at the Asp53 residue, thereby relieving the CovR-mediated repression of the cyl operon and increasing hemolysin production. nih.govoup.com Thus, the conformational and functional state of CovR is a dynamic equilibrium influenced by multiple signaling pathways, allowing for fine-tuned control of hemolysin expression. biorxiv.org The inactivation of CovS, the sensor kinase, also leads to changes in gene expression, further confirming the functional partnership between CovR and CovS in regulating GBS virulence. nih.gov

Accessory Regulatory Proteins (e.g., Abx1, RovS) and Their Impact

The biosynthesis of this compound is a tightly regulated process influenced by a network of accessory regulatory proteins that fine-tune the expression of the cyl operon. Key among these are Abx1 and RovS, which modulate the activity of the primary CovSR two-component system.

The CovSR system, also known as CsrRS, is a major regulator of virulence in Group B Streptococcus (GBS), and it directly represses the transcription of the cyl operon. nih.govfrontiersin.org The protein Abx1, a multi-spanning transmembrane protein, has been identified as a crucial component in the regulation of hemolysin production. bohrium.comnih.gov Abx1 interacts directly with the histidine kinase sensor protein, CovS, functioning as a regulator of its activity. bohrium.comnih.gov Overexpression of Abx1 leads to an increase in hemolysis and pigment production, phenotypes consistent with the derepression of the cyl operon. bohrium.com Conversely, the absence of Abx1 results in decreased pigmentation and hemolytic activity. bohrium.com This suggests that Abx1 acts as an inhibitor of CovS's kinase activity, thereby preventing the phosphorylation and activation of the response regulator CovR, which in turn alleviates the repression of the cyl operon. bohrium.com

Another significant regulatory protein is RovS, a member of the Rgg/GadR family of transcriptional regulators. scienceopen.comnih.gov RovS, in conjunction with its associated signaling peptide, forms a cell-to-cell communication system that influences the expression of virulence factors, including the hemolysin. scienceopen.com Studies have shown that RovS controls the expression of the cyl operon, thereby impacting hemolysin production. scienceopen.com Deletion of the rovS gene has been demonstrated to affect the attachment of S. agalactiae to human epithelial cells and alter the expression of various virulence genes. nih.gov

The interplay between these accessory regulatory proteins and the core CovSR system allows GBS to integrate multiple signals and precisely control the production of its hemolysin in response to the host environment.

Environmental Cues and Nutritional Factors Influencing Hemolysin Gene Expression

The expression of the this compound is highly responsive to a variety of environmental cues and nutritional factors, allowing the bacterium to adapt to different host niches. These signals are often transduced through the regulatory networks that control the cyl operon.

One of the most significant environmental factors is pH . Studies have demonstrated that the CsrRS (CovSR) two-component system mediates a global response to environmental pH. nih.gov The expression of many virulence factors, including the β-hemolysin, is altered in response to changes in pH, suggesting that the transition from the acidic environment of the vagina to the neutral pH of the neonatal lungs could trigger an upregulation of virulence. nih.gov The sensor protein CsrS is implicated in sensing these pH changes. nih.gov

Nutritional factors , particularly the availability of certain carbohydrates, also play a crucial role. For instance, high concentrations of glucose have been shown to reduce hemolysin expression in some streptococci, a phenomenon often mediated by the catabolite control protein A (CcpA). researchgate.netnih.gov This suggests that the metabolic state of the bacterium is intricately linked to its virulence potential.

Furthermore, inhibitors of the folate pathway have been observed to trigger the production of the pigmented hemolysin. nih.gov This connection to folate metabolism hints at a complex interplay between the bacterium's primary metabolic pathways and the biosynthesis of this important virulence factor. The availability of specific nutrients can therefore act as a signal for GBS to modulate its hemolysin production, potentially in response to the nutrient landscape of different host environments.

Biosynthesis Pathway of this compound (Granadaene)

The this compound is a non-proteinaceous, pigmented ornithine rhamnolipid called Granadaene. frontiersin.orgnih.gov Its unique structure consists of a long polyene chain of 12 conjugated double bonds, linked to the amino acid ornithine at one end and the sugar rhamnose at the other. wikipedia.org The biosynthesis of this complex molecule is orchestrated by the gene products of the cyl operon. nih.govnih.gov

Enzymatic Roles of cyl Operon Products in Ornithine Rhamnolipid Synthesis

The synthesis of Granadaene is a multi-step process analogous to fatty acid biosynthesis, with each step catalyzed by specific enzymes encoded within the cyl operon. researchgate.netresearchgate.net The proposed pathway involves the sequential action of these proteins to build and modify the polyene backbone and attach the ornithine and rhamnose moieties.

The process is initiated by the products of genes like cylD, which is predicted to conjugate the elongating malonyl-CoA units to an acyl carrier protein (ACP). researchgate.net The CylI protein then links these malonyl-CoA units to an initial fatty acid-ACP complex, starting the fatty acid biosynthesis-like pathway. researchgate.net The growing polyene chain is modified by CylG, which reduces the 3-keto group to a hydroxyl group, and CylZ, which further reduces this to an alkene. researchgate.net This cycle of elongation and reduction is repeated to create the characteristic 12-alkene chain of Granadaene. nih.gov

Once the polyene chain is complete, the CylE protein, an acyl-CoA acyltransferase, is responsible for conjugating the fatty acid to ornithine. nih.govresearchgate.net Subsequently, CylJ, which has homology to a glycosyltransferase, is presumed to catalyze the attachment of rhamnose to the molecule. nih.gov Other proteins encoded by the cyl operon, such as CylF and CylK, are thought to function upstream or downstream of this core pathway, potentially in the generation of precursors or in the activation of the ACP. researchgate.net The final pigment is then transported to the cell surface by the CylA/B ABC transporter. nih.gov

Precursor Molecules and Metabolic Intermediates in Hemolysin Formation

The biosynthesis of Granadaene draws upon several key precursor molecules from the central metabolism of Streptococcus agalactiae. The primary building blocks for the polyene backbone are acetyl-CoA and malonyl-CoA . nih.govresearchgate.net Acetyl-CoA is carboxylated to form malonyl-CoA, which then serves as the two-carbon donor for the iterative elongation of the polyene chain. researchgate.net

The amino acid ornithine is another essential precursor, which is attached to the completed polyene chain. nih.govresearchgate.net The source of ornithine is likely linked to amino acid metabolism within the bacterium. nih.gov The final key precursor is rhamnose , a deoxy sugar that is attached to the ornithine-polyene intermediate. nih.govresearchgate.net

The metabolic intermediates in Granadaene formation are the progressively elongating and modified polyene chains attached to the acyl carrier protein (ACP). These intermediates undergo cycles of condensation, reduction, and dehydration, similar to fatty acid synthesis, but with incomplete reduction leading to the formation of conjugated double bonds. researchgate.net The final key intermediates before the formation of Granadaene are the full-length polyenyl-ACP, the ornithine-conjugated polyene, and finally the rhamnosylated ornithine-polyene.

Heterologous Expression Systems for Studying Hemolysin Biosynthesis

The study of Granadaene biosynthesis has been significantly advanced through the use of heterologous expression systems. These systems allow for the functional characterization of the cyl operon in a non-native host, providing a controlled environment to dissect the roles of individual genes and confirm the sufficiency of the operon for hemolysin production.

A notable success in this area has been the heterologous expression of the entire cyl operon from Streptococcus agalactiae in the non-hemolytic, Gram-positive bacterium Lactococcus lactis. frontiersin.orgnih.govsigmaaldrich.com The expression of the cyl operon in L. lactis was sufficient to confer a hemolytic and pigmented phenotype to the host. nih.govuct.ac.za The pigment produced by the recombinant L. lactis was purified and found to be structurally and functionally identical to Granadaene extracted from GBS. frontiersin.orgnih.gov This landmark experiment definitively demonstrated that the cyl operon alone contains all the necessary genetic information for the biosynthesis of this complex hemolytic lipid. nih.govsigmaaldrich.com

Heterologous expression systems, such as L. lactis, provide a powerful platform for future studies on Granadaene biosynthesis. They facilitate the targeted mutagenesis of individual cyl genes to elucidate their specific enzymatic functions and can be used to screen for inhibitors of the biosynthetic pathway. Furthermore, the ability to produce Granadaene in a generally recognized as safe (GRAS) organism like L. lactis opens up possibilities for the larger-scale production of this molecule for further biochemical and pharmacological studies. nih.gov

Biochemical and Structural Aspects of Streptococcal Group B Hemolysin

Nature of Streptococcal Group B Hemolysin as an Ornithine Rhamnolipid Pigment

The hemolytic agent of Group B Streptococcus (GBS), Streptococcus agalactiae, is not a protein, but rather a unique lipidic pigment. nih.govnih.gov For many years, the biochemical identity of the GBS hemolysin remained elusive due to its instability during purification. nih.gov Initial genetic studies pointed towards the cylE gene within the cyl operon as the structural gene for the hemolysin. pnas.orgnih.gov However, subsequent research definitively demonstrated that the hemolytic and cytolytic activities of GBS are attributable to an ornithine rhamnolipid pigment, known as granadaene. nih.govnih.govrupress.orgmdpi.com This pigment is responsible for the characteristic orange-red coloration of hemolytic GBS colonies. pnas.orgoup.com

The production of both the pigment and the hemolysin is intrinsically linked and dependent on a single genetic locus, the 12-gene cyl operon. nih.govnih.govoup.com Strains that are nonhemolytic are also nonpigmented. rupress.org The discovery that the GBS hemolysin is, in fact, the granadaene pigment represented a significant shift in understanding, moving away from the paradigm of protein-based hemolysins common to many other streptococcal species. nih.govnih.gov This dual-function molecule acts as both a virulence factor, through its cell-damaging capabilities, and a distinguishing phenotypic marker for most clinical isolates of GBS. nih.govoup.comwikipedia.org The hemolytic pigment is considered a key factor in GBS virulence, contributing to tissue damage and invasion of host barriers. mdpi.comwikipedia.org

Structural Features and Topographical Localization within the Bacterial Cell

The GBS hemolysin, granadaene, is a surface-associated ornithine rhamnopolyenic pigment. nih.govwikipedia.orgnih.gov Its biosynthesis is complex, involving the products of the cyl operon, which includes genes encoding enzymes for fatty acid biosynthesis, a glycosyltransferase, and an aminomethyltransferase. nih.gov The structure is characterized as a long-chain polyene conjugated to ornithine and rhamnose. nih.govnih.gov This lipid nature explains its insolubility in various nonpolar solvents and its tendency to associate with cellular membranes. pnas.org

Topographically, the hemolysin is primarily localized to the bacterial cell surface. pnas.orgnih.govnih.gov This localization is crucial for its function, as direct contact between the bacterium and a host cell was thought to be required for lysis. nih.gov However, recent findings have shown that GBS can release the hemolytic pigment into the extracellular environment via membrane vesicles (MVs). mdpi.comnih.gov These MVs are small, spherical structures that bud off from the bacterial surface, carrying the active, pigmented hemolysin. nih.gov This mechanism allows the toxin to act at a distance, damaging host cells without direct bacterial presence. mdpi.comnih.gov

The transport of the hemolysin molecule to the cell surface is facilitated by an ATP-binding cassette (ABC) transporter encoded by the cylA and cylB genes within the cyl operon. nih.govnih.gov Deletion of these transporter genes results in a nonhemolytic and nonpigmented phenotype, confirming their essential role in exporting the granadaene pigment. nih.gov

Interactions with Stabilizer Molecules and Membrane Components

The inherent instability of the GBS hemolysin when isolated has posed significant research challenges. nih.govnih.gov Its activity can be extracted and stabilized from the bacterial surface by using certain carrier molecules. nih.govnih.gov These stabilizers include polysaccharides like starch and non-ionic surfactants like Tween 80, as well as proteins such as bovine serum albumin (BSA). nih.govnih.govnih.gov It is believed that these molecules bind to the small hemolysin molecule, preventing its degradation or aggregation. nih.gov The fact that albumin and starch, known to bind long-chain fatty acids, can stabilize the hemolysin further supports its lipidic nature. nih.gov

As a broad-spectrum cytolysin, the GBS hemolysin damages the membranes of a wide variety of eukaryotic cells, including erythrocytes, neutrophils, and macrophages. pnas.orgnih.govnih.gov The membrane-damaging effect is thought to be related to its structure as a biosurfactant. nih.gov The rhamnose portion of the granadaene molecule may play a key role in this activity, as other bacterial di-rhamnolipids are known to be hemolytic due to their surfactant properties and cone-shaped molecular configuration. nih.gov The hemolysin's activity can be specifically inhibited by phospholipids, notably dipalmitoyl phosphatidylcholine (DPPC), a major component of pulmonary surfactant. pnas.org This inhibition may explain the increased susceptibility of premature infants, who are deficient in surfactant, to severe GBS pneumonia. pnas.org The release of the hemolysin in membrane vesicles provides a mechanism for delivering the toxin to host cell membranes, leading to cytolysis and contributing to the breakdown of host barriers like the placenta. mdpi.comnih.gov

Comparison with Other Bacterial Hemolysins: Structural and Functional Divergence

The GBS hemolysin is fundamentally different from many other well-known bacterial hemolysins, particularly those produced by other streptococci. nih.govnih.gov A primary point of divergence is its biochemical nature. While hemolysins like Streptolysin O (SLO) and Streptolysin S (SLS) from Streptococcus pyogenes are protein toxins, the GBS hemolysin is a non-proteinaceous, non-immunogenic ornithine rhamnolipid pigment. nih.govnih.govnih.gov SLO is a large, pore-forming cholesterol-dependent cytolysin, whereas the GBS hemolysin is a small lipid molecule whose mechanism of membrane disruption is likely related to its surfactant-like properties rather than the formation of defined pores. pnas.orgnih.gov

Functionally, the GBS hemolysin is uniquely linked to a carotenoid pigment that provides a "shield" against oxidative stress from host phagocytes, while the hemolytic activity acts as the "sword". pnas.orgnih.gov This dual-function system, encoded by the same operon, is a distinctive virulence strategy. pnas.org In contrast, the primary role of toxins like SLO is direct cytotoxicity through pore formation.

While the granadaene pigment is unique among streptococci, similar hemolytic pigments are produced by other bacterial species. nih.gov For instance, Propionibacterium jensenii, a bacterium found in cheese, produces a red pigment identical to granadaene that is also associated with hemolytic activity. nih.gov This suggests a potential for horizontal gene transfer of the cyl operon and a conserved mechanism of lipid-based hemolysis across different bacterial genera. frontiersin.org

GBS also produces another cytolytic agent, the CAMP factor, which is a protein toxin. However, its activity is distinct and independent of the β-hemolysin, acting synergistically with staphylococcal sphingomyelinase to lyse erythrocytes, a property used for GBS identification. nih.gov

Data Tables

Table 1: Comparison of Streptococcal Hemolysins

Feature This compound (Granadaene) Streptolysin S (SLS) Streptolysin O (SLO)
Bacterial Source Streptococcus agalactiae Streptococcus pyogenes Streptococcus pyogenes
Biochemical Nature Ornithine Rhamnolipid Pigment Peptide Protein
Genetic Locus cyl operon sag operon slo gene
Mechanism of Action Surfactant-like membrane disruption Pore formation (mechanism debated) Cholesterol-dependent pore formation
Immunogenicity Non-immunogenic Poorly immunogenic Highly immunogenic
Oxygen Stability Stable Oxygen-stable Oxygen-labile
Inhibitors Phospholipids (e.g., DPPC) Trypan Blue, Phospholipids Cholesterol

| Associated Pigment | Yes (Orange/Red Carotenoid) | No | No |

Table 2: Compound Names Mentioned in the Article

Mechanisms of Action and Cellular Pathobiology of Streptococcal Group B Hemolysin

Pore-Forming Activity and Membrane Permeabilization

A primary mechanism through which GBS hemolysin exerts its pathogenic effects is by forming pores in the membranes of host cells, leading to their permeabilization and subsequent lysis. This activity is broad-ranging and affects a variety of cell types crucial for host defense and tissue integrity.

GBS hemolysin is a broad-spectrum cytolysin, capable of inducing lysis in a wide array of eukaryotic cells. nih.gov Its lytic activity is not confined to erythrocytes, the basis for its "hemolysin" designation, but extends to numerous other cell types. nih.gov Evidence demonstrates its direct cytotoxic effects on lung epithelial cells, endothelial cells, and macrophages. nih.govnih.gov The kinetics of hemolysis are characterized by a sigmoidal curve, featuring a brief pre-lytic lag phase followed by a rapid release of intracellular contents like hemoglobin. nih.gov The binding of the hemolysin to target cells is a rapid, temperature-dependent process, with efficient binding occurring at 37°C but not at 0°C. nih.gov Studies have shown that a "multi-hit" process is likely required for lysis, where multiple hemolysin molecules are necessary to compromise the cell membrane. nih.gov

While many bacterial pore-forming toxins, such as streptolysin O, rely on membrane cholesterol for binding and pore formation, the activity of GBS hemolysin appears to be independent of this sterol. nih.gov Research indicates that cholesterol does not inhibit the hemolytic activity of GBS hemolysin. nih.gov Instead, certain phospholipids, such as dipalmitoyl phosphatidylcholine (DPPC), a major component of pulmonary surfactant, can inhibit its lytic function. nih.govplos.org This suggests a distinct mechanism of membrane interaction and disruption compared to cholesterol-dependent cytolysins. The exact molecular details of how GBS hemolysin inserts into the lipid bilayer and forms pores are still an area of active investigation. Some evidence suggests that the hemolysin may be a pigmented ornithine rhamnolipid, also known as granadaene, rather than a traditional protein toxin. wikipedia.org

Induction of Host Cell Apoptosis by Hemolysin

Beyond direct cell lysis, GBS hemolysin is a potent inducer of apoptosis, or programmed cell death, in various host cells. This contributes to the pathogen's ability to evade the immune system and cause tissue damage.

The induction of apoptosis by GBS is a complex process involving both hemolysin-dependent and hemolysin-independent mechanisms. In some cell types, such as macrophages, GBS can trigger apoptosis through pathways that are independent of caspase-1 and -3 but are dependent on protein synthesis. scispace.comnih.gov However, the β-hemolysin is implicated in causing membrane permeability defects that can lead to an influx of calcium, a known initiator of apoptosis in macrophages. scispace.comnih.gov Studies using isogenic GBS mutants lacking the hemolysin gene (cylE) have shown conflicting results regarding its role in macrophage apoptosis, with some research indicating that apoptosis is dependent on a factor coregulated with β-hemolysin rather than the hemolysin itself. oup.complos.orgmdpi.com Conversely, other studies demonstrate a clear role for hemolysin in inducing macrophage apoptosis, particularly in highly hemolytic strains. nih.gov This suggests that the specific bacterial strain and experimental conditions can influence the observed apoptotic pathway.

Hepatocytes: In the context of GBS sepsis, the hemolysin plays a crucial role in inducing liver injury and failure. Studies in animal models have shown that hyperhemolytic GBS strains cause disseminated septic microabscesses and necrotic foci in the liver. This is accompanied by a significant increase in serum transaminase levels, indicative of liver damage. At the molecular level, GBS hemolysin triggers apoptotic pathways in hepatocytes, as evidenced by positive TUNEL staining and the activation of caspase-3. This apoptotic injury to hepatocytes is a key contributor to the high mortality associated with GBS sepsis.

Phagocytes: GBS induces apoptosis in macrophages as a strategy to overcome host immune defenses. scispace.comnih.gov The process can be initiated by hemolysin-mediated membrane permeabilization, leading to calcium influx and the activation of calpain, a calcium-dependent cysteine protease. nih.govscispace.com GBS-induced macrophage apoptosis can also involve unique changes in the regulation and localization of apoptotic regulators like Bad and the release of cytochrome c, leading to the activation of caspase-9 and caspase-3. plos.org While some studies point to a hemolysin-independent pathway, others show that highly hemolytic GBS strains effectively trigger macrophage apoptosis. nih.gov

Cytotoxicity to Specific Host Cell Lineages

The cytotoxic activity of GBS hemolysin is directed towards a range of specific host cell lineages, contributing significantly to the pathogenesis of various GBS infections.

Cell TypeEffect of GBS HemolysinKey FindingsReferences
Lung Epithelial Cells Cytolytic injury, cellular invasion, induction of IL-8 releaseHemolysin contributes to the breakdown of the mucosal barrier in the lungs. plos.org
Brain Microvascular Endothelial Cells (HBMEC) Endothelial cell injury, induction of inflammatory genes (e.g., IL-8, ICAM-1)Contributes to the disruption of the blood-brain barrier and the development of meningitis.
Macrophages Cytotoxicity, apoptosis, inhibition of killing activityAllows for evasion of the host immune system and bacterial persistence. scispace.comnih.govnih.gov
Cardiomyocytes Reduced contractility, necrotic and apoptotic cell deathDirectly impairs heart function, contributing to the cardiac dysfunction seen in neonatal GBS infections.
Erythrocytes HemolysisThe basis for the β-hemolytic phenotype observed on blood agar (B569324) plates. nih.govnih.gov
Hepatocytes Apoptotic and necrotic injuryLeads to liver failure in severe GBS sepsis.

The potent cytolytic property of GBS hemolysin against human epithelial and endothelial cells has been well-documented. nih.gov In lung epithelial cells, the toxin is directly cytolytic at high bacterial concentrations and promotes bacterial invasion and the release of the pro-inflammatory chemokine interleukin-8 (IL-8) at lower concentrations. plos.org This contributes to the lung injury characteristic of early-onset neonatal GBS pneumonia. Similarly, in human brain microvascular endothelial cells, the hemolysin induces a specific set of genes that orchestrate neutrophil recruitment and activation, contributing to the breakdown of the blood-brain barrier during meningitis. Furthermore, GBS hemolysin directly impairs the viability and function of cardiomyocytes, leading to reduced contractility and cell death, which has significant implications for the cardiac dysfunction observed in severe neonatal GBS infections.

Lung Epithelial and Endothelial Cells

In the context of neonatal pneumonia, the lungs are a primary site of GBS infection. GBSL is a potent injurious agent to the cells that form the alveolar-capillary barrier: the lung epithelial and endothelial cells. nih.govnih.govnih.gov

Exposure of A549 alveolar epithelial cells to hemolytic GBS strains results in significant cellular injury, as measured by the release of lactate (B86563) dehydrogenase (LDH) and increased uptake of trypan blue. nih.gov The degree of injury is directly proportional to the hemolytic activity of the GBS strain, with HH mutants causing the most severe damage and NH mutants causing none. nih.gov Electron microscopy reveals that GBSL induces a global loss of microvillus architecture, disruption of both cytoplasmic and nuclear membranes, and pronounced swelling of the cytoplasm and organelles in lung epithelial cells. nih.gov

Furthermore, GBSL promotes the invasion of lung epithelial cells and stimulates the release of pro-inflammatory chemokines like Interleukin-8 (IL-8). oup.com IL-8 is a potent neutrophil chemoattractant, suggesting that GBSL contributes to the inflammatory cascade that characterizes GBS pneumonia. oup.com

Similarly, GBSL inflicts significant damage on lung microvascular endothelial cells (LMvECs). nih.gov Hemolytic strains increase the permeability of LMvEC monolayers, as demonstrated by an increased flux of Evans blue-albumin. nih.gov This disruption of the endothelial barrier is a critical step in the pathogenesis of exudative pulmonary edema and hemorrhage, hallmark features of severe GBS pneumonia. nih.govnih.gov The cytotoxic effects on both epithelial and endothelial cells are significantly mitigated by dipalmitoyl phosphatidylcholine (DPPC), the main component of pulmonary surfactant, which acts as an inhibitor of GBSL. nih.gov

Cell TypeGBSL-Mediated EffectExperimental FindingsReference
A549 Lung Epithelial Cells Cellular InjuryIncreased LDH release and trypan blue uptake, correlating with hemolytic phenotype (HH > WT > NH). nih.gov
Ultrastructural DamageLoss of microvilli, membrane disruption, cytoplasmic and organelle swelling. nih.gov
Inflammation & InvasionIncreased IL-8 release and bacterial invasion. oup.com
Lung Microvascular Endothelial Cells (LMvECs) Increased PermeabilityIncreased Evans blue-albumin flux across cell monolayers, correlating with hemolytic activity. nih.gov
Cellular InjuryIncreased LDH release and trypan blue staining. nih.gov

Brain Microvascular Endothelial Cells

GBS is a leading cause of neonatal meningitis, a disease that requires the bacteria to cross the blood-brain barrier (BBB). ucsd.edunih.gov The BBB is primarily formed by a specialized monolayer of brain microvascular endothelial cells (BMECs). GBSL plays a significant role in compromising this critical barrier. ucsd.edunih.gov

At high bacterial concentrations, GBSL is directly cytotoxic to human BMECs. ucsd.edunih.gov This injury is characterized by features similar to those seen in lung cells, consistent with a membrane-disrupting mechanism. ucsd.edu The cytotoxicity is directly correlated with the level of β-hemolysin expression by the infecting GBS strain. ucsd.edunih.gov This damage to the endothelial layer can create openings, allowing bacteria to penetrate the central nervous system (CNS). ucsd.edunih.gov

Beyond direct cytotoxicity, GBSL also triggers a specific inflammatory response in BMECs. Hemolytic GBS induces the expression of a distinct set of genes involved in neutrophil signaling and recruitment, including chemokines like IL-8, Groα, and Groβ, and the adhesion molecule ICAM-1. nih.gov This activation of the host's innate immune response within the brain endothelium contributes to the neuroinflammation characteristic of meningitis. nih.gov The subsequent influx of neutrophils, while intended to clear the infection, can also contribute to BBB breakdown and neuronal damage.

Cell TypeGBSL-Mediated EffectExperimental FindingsReference
Brain Microvascular Endothelial Cells (BMECs) CytotoxicityCellular injury at high bacterial densities, correlating with β-hemolysin production. ucsd.edunih.gov
BBB TranscytosisGBS can transcytose across intact BMEC monolayers. ucsd.edunih.gov
Inflammatory ActivationUpregulation of genes for neutrophil chemoattractants (IL-8, Groα, Groβ) and adhesion molecules (ICAM-1). nih.gov

Cardiomyocytes and Myocardial Dysfunction

Myocardial dysfunction is a severe and often fatal complication of neonatal GBS sepsis. Research has demonstrated that GBSL is directly cardiotoxic. nih.govplos.orgnih.gov

Exposure of cultured cardiomyocytes (HL-1 cells and primary rat ventricular cardiomyocytes) to hemolytic GBS or purified GBSL extracts leads to a rapid decline in cardiac function and viability. nih.govplos.org The functional impairments include a significant reduction in both the rate and extent of cardiomyocyte contractility. plos.org This is followed by cell death through both necrotic and apoptotic pathways. plos.orgnih.gov

The mechanism of GBSL-induced cardiotoxicity involves several key cellular events. The toxin causes a rapid and complete loss of detectable calcium transients in primary cardiomyocytes, which is essential for normal excitation-contraction coupling. nih.govplos.org Additionally, GBSL induces a loss of mitochondrial membrane potential, indicating mitochondrial dysfunction, a critical step in many cell death pathways. plos.org As with its effects on lung cells, the cardiotoxic effects of GBSL can be abrogated by the surfactant phospholipid DPPC. nih.govplos.orgnih.gov

Cell TypeGBSL-Mediated EffectExperimental FindingsReference
Cardiomyocytes (HL-1, Primary Rat) Impaired ContractilitySignificant reduction in the rate and extent of contractions. plos.org
Reduced ViabilityInduction of both necrotic and apoptotic cell death. plos.orgnih.gov
Disrupted Calcium SignalingRapid and complete loss of detectable calcium transients. nih.govplos.org
Mitochondrial DysfunctionLoss of mitochondrial membrane polarization. plos.org

Phagocytic Cells (Macrophages, Neutrophils)

The interaction of GBSL with professional phagocytes like macrophages and neutrophils is complex, involving both direct cytotoxicity and modulation of the immune response to favor bacterial survival.

GBSL is cytotoxic to macrophages, contributing to the pathogen's ability to evade this first line of immune defense. nih.gov However, the role of GBSL in the intracellular survival of GBS is nuanced. One study found that non-hemolytic GBS mutants survived in higher numbers within THP-1 macrophage-like cells compared to their hemolytic parent strains. researchgate.net This suggests that while GBSL can kill macrophages, its expression might also trigger host cell responses that are ultimately detrimental to the intracellular bacteria. For instance, hemolytic GBS stimulates a significantly higher release of Tumor Necrosis Factor-α (TNF-α) from macrophages, a potent inflammatory cytokine. researchgate.net

In neutrophils, GBSL is a critical component for triggering the release of the mature, active form of IL-1β. nih.gov This process involves the NLRP3 inflammasome, a multiprotein complex that senses cellular danger signals. nih.gov GBSL is thought to provide the second signal for inflammasome activation, possibly by damaging the phagolysosomal membrane, which allows bacterial components to access cytosolic sensors. nih.gov The resulting IL-1β release is a powerful driver of inflammation and further neutrophil recruitment. nih.gov While this response is part of the host defense, the potent cytotoxicity of GBSL can also kill the responding neutrophils, thereby subverting the immune clearance mechanism. nih.gov

Cell TypeGBSL-Mediated EffectExperimental FindingsReference
Macrophages Cytotoxicity & InflammationGBSL is cytotoxic and stimulates a higher release of TNF-α compared to non-hemolytic strains. nih.govresearchgate.net
Intracellular SurvivalNon-hemolytic mutants show higher intracellular survival rates in macrophages. researchgate.net
Neutrophils Inflammasome ActivationRequired for processing and release of mature IL-1β via the NLRP3 inflammasome. nih.gov
CytotoxicityGBSL is cytotoxic to neutrophils. nih.gov
ChemoattractionInduces expression of neutrophil chemoattractants in other cell types (e.g., BMECs). nih.gov

Role of Streptococcal Group B Hemolysin in Host Pathogen Interactions and Virulence

Contribution to Bacterial Invasion and Host Barrier Penetration

The GBS β-h/c is instrumental in the bacterium's ability to invade host tissues and penetrate protective barriers. nih.gov By inflicting direct damage on a wide range of eukaryotic cells, the toxin compromises the integrity of both epithelial and endothelial layers. nih.govoup.comnih.gov This cytolytic activity is considered a key mechanism for promoting GBS penetration of barriers like those in the lungs and the brain. nih.govnih.gov Studies using isogenic GBS mutants lacking β-h/c expression demonstrate a significant reduction in their ability to penetrate pulmonary barriers and cause systemic infection in animal models. cambridge.org

GBS β-h/c facilitates the crossing of various epithelial surfaces, a crucial first step in establishing invasive disease. In the context of neonatal infections, the toxin's ability to disrupt the lung epithelium is particularly significant. oup.comnih.gov Research on human lung epithelial cells (A549) has shown that GBS strains producing β-h/c cause significant cytolytic injury and exhibit a higher capacity for cellular invasion compared to mutants lacking the toxin. nih.gov This process is also linked to the induction of an inflammatory response, such as the release of interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov

The hemolysin is also a key factor in ascending GBS infections during pregnancy, enabling the bacteria to breach the chorioamniotic membranes. nih.govrupress.org Hyper-hemolytic GBS strains, particularly those with mutations in the covR/S regulatory system, show significantly increased invasion of human amniotic epithelial cells and can penetrate the amniotic barrier, a critical step leading to in-utero infections. nih.govrupress.org Furthermore, β-h/c is implicated in disrupting the intestinal epithelium, which is a critical precursor to late-onset neonatal disease. nih.gov The toxin alters gene pathways related to epithelial barrier function in the colon, facilitating bacterial translocation from the gut into the bloodstream. nih.gov

Research Findings on β-h/c in Crossing Epithelial Barriers
Epithelial BarrierModel SystemKey FindingReference
Lung EpitheliumA549 human lung epithelial cellsβ-h/c contributes to cytolytic injury, cellular invasion, and induction of IL-8 release. nih.gov
Amniotic EpitheliumHuman amniotic epithelial cells (hAECs)Hyper-hemolytic GBS strains show significantly increased invasion of hAECs in a hemolysin-dependent manner. nih.govrupress.org
Intestinal EpitheliumNeonatal mouse modelβ-h/c is required for GBS translocation across the intestinal barrier and dissemination to extraintestinal tissues. nih.gov

The penetration of the blood-brain barrier (BBB) is a critical event in the pathogenesis of GBS meningitis. nih.govjci.org The β-h/c toxin is a principal factor in this process, enabling blood-borne GBS to cross the specialized endothelial cells that form the BBB. nih.govjci.org Studies using human brain microvascular endothelial cells (HBMEC) have shown that GBS infection induces a specific inflammatory response, including the production of chemokines like IL-8, which orchestrates neutrophil recruitment. nih.govjci.org This response is markedly reduced in infections with GBS mutants lacking β-h/c, identifying the toxin as a primary trigger for BBB activation. nih.govjci.org

In vivo animal models of hematogenous meningitis confirm the toxin's importance. jci.org Mice infected with wild-type GBS strains exhibit higher mortality and increased bacterial counts in the brain compared to those infected with corresponding β-h/c-deficient mutants. jci.org The level of β-h/c activity directly correlates with the severity of the infection, with hyper-hemolytic strains causing more frequent BBB penetration and higher mortality. jci.org The toxin contributes to BBB disruption through a combination of direct endothelial cell injury and the provocation of inflammatory mechanisms. nih.govresearchgate.net

Impact of β-h/c on Blood-Brain Barrier Penetration
Experimental ModelGBS Strain TypeObservationReference
Human Brain Microvascular Endothelial Cells (in vitro)Wild-Type vs. β-h/c-deficient mutantMutant strain showed marked reduction in inducing immune response genes (e.g., IL-8, ICAM-1). nih.govjci.org
Murine Model of Hematogenous Meningitis (in vivo)Wild-Type vs. β-h/c-deficient mutantMice infected with mutant strains had lower mortality and decreased brain bacterial counts. jci.org
Murine Model of Hematogenous Meningitis (in vivo)Hyper-hemolytic vs. less-hemolytic Wild-Type strainsHyper-hemolytic strain caused higher mortality and greater bacterial load in the brain. jci.org

While GBS is primarily considered an extracellular pathogen, it has been shown to survive within host phagocytic cells like macrophages. nih.govnih.gov The β-h/c plays a complex role in these interactions. Some studies suggest that the toxin's immunomodulatory properties can favor the intracellular survival of GBS. nih.gov However, other research indicates that high hemolytic activity can be detrimental to intracellular persistence. nih.gov For instance, a GBS variant with high hemolytic activity but low capsule expression showed poor intracellular survival in human neutrophils. nih.gov Conversely, at lower bacterial inocula, the cylE gene, which encodes β-h/c, contributes to enhanced survival within phagocytes. nih.gov This dual role suggests that the impact of β-h/c on intracellular survival may depend on the specific host cell type, bacterial inoculum, and the expression levels of other virulence factors like the polysaccharide capsule. nih.gov

Modulation of Host Immune Evasion Strategies

GBS employs a variety of strategies to evade the host immune system, and β-h/c is a key component of this arsenal. cambridge.orgresearchgate.net The toxin directly targets immune cells, particularly phagocytes, and helps the bacterium resist antimicrobial responses. nih.gov

A primary immune evasion tactic mediated by β-h/c is the direct killing of phagocytes, such as macrophages and neutrophils, which are crucial for clearing bacterial infections. nih.gov The pore-forming nature of the toxin allows it to inflict direct cytolytic injury on macrophage membranes. nih.gov At high bacterial numbers, the rapid killing of phagocytes by β-h/c can overwhelm the cells' microbicidal capabilities, permitting bacterial proliferation. nih.gov

In addition to direct lysis, β-h/c can induce apoptosis (programmed cell death) in macrophages. nih.govnih.govplos.org This process occurs over a longer interval than acute lysis and represents another strategy to eliminate key immune effector cells. nih.gov The induction of macrophage apoptosis by GBS has been shown to be dependent on β-h/c, as the effect is absent when using non-hemolytic mutants or when the toxin's activity is inhibited. nih.gov This toxin-mediated killing of phagocytes is considered a novel strategy for GBS to overcome host immune defenses and establish a successful infection. nih.gov

Effects of β-h/c on Phagocyte Viability
Phagocyte TypeEffectMechanismReference
Murine MacrophagesCytolysisDirect, pore-forming injury to the cell membrane. nih.gov
Murine MacrophagesApoptosisβ-h/c-dependent pathway, potentially involving calcium influx. nih.govnih.gov
Human NeutrophilsCytolysisContributes to bacterial survival against neutrophil killing. nih.gov

The genetic locus responsible for β-h/c production, the cyl operon, is also linked to the production of a carotenoid pigment that gives GBS its characteristic orange/red color. nih.govnih.gov This pigment functions as an antioxidant, providing a crucial defense against the oxidative stress generated by host phagocytes. nih.gov Phagocytes kill ingested bacteria by producing reactive oxygen species (ROS) such as hydrogen peroxide, superoxide, and singlet oxygen. nih.gov

Studies have shown that wild-type GBS is significantly more resistant to killing by these oxidants than isogenic cylE mutant strains that lack both hemolysin and pigment. nih.gov The carotenoid pigment acts as a "shield," protecting the bacterium from oxidative damage within the phagolysosome. nih.gov This linked expression of a cytolytic "sword" (β-h/c) and a protective "shield" (carotenoid) represents a sophisticated strategy to simultaneously attack host immune cells and defend against their antimicrobial responses, thereby thwarting phagocytic clearance. nih.gov

Role in Specific Disease Models

Streptococcal group B hemolysin, a potent pore-forming cytotoxin, is a significant virulence factor in the pathogenesis of various diseases caused by Streptococcus agalactiae (Group B Streptococcus, GBS). Its role has been extensively studied in several disease models, revealing its contribution to host cell injury, inflammation, and bacterial dissemination.

Contribution to Systemic Infection and Sepsis Pathogenesis

Group B Streptococcus is a primary cause of pneumonia, meningitis, and septic shock in newborns. oup.comoup.com The β-hemolysin plays a critical role in the pathophysiology of GBS sepsis, contributing to high mortality rates and the establishment of bacteremia. oup.com In animal models, the level of hemolysin expression directly correlates with the severity of systemic infection.

Studies using isogenic GBS mutants—nonhemolytic (NH), wild-type (wt), and hyperhemolytic (HH)—have demonstrated a clear link between hemolysin production and mortality. In a rabbit model of GBS sepsis, mortality was significantly higher in animals infected with an HH mutant (67%) compared to the wt strain (27%) and NH strains (0%-13%). nih.gov Similarly, in an adult mouse model of GBS bacteremia and arthritis, β-hemolysin expression was associated with increased mortality and joint damage. oup.com

The toxin contributes to sepsis pathogenesis through several mechanisms. It is a potent inducer of inflammatory mediators, including interleukin-6 (IL-6) and nitric oxide (NO). oup.comoup.com While β-hemolysin can induce NO production from murine macrophages, some studies in rabbit models found that hypotension and systemic NO accumulation occurred to a similar degree regardless of the GBS strain's hemolytic activity, suggesting other factors also contribute to septic shock. oup.comoup.com The primary role of the hemolysin in sepsis-associated mortality appears to be linked to direct cytotoxicity and the induction of organ damage, particularly liver failure. oup.comucsd.edu

Table 1: Impact of GBS Hemolysin Expression on Sepsis Outcomes in a Rabbit Model
GBS StrainHemolytic PhenotypeMortality Rate (%)Key Pathological Finding
IN40Hyperhemolytic (HH)67%Disseminated septic microabscesses and necrotic foci in the liver
COH1Wild-Type (wt)27%Evidence of hepatocyte apoptosis
COH1-20 / COH1:cylEΔcatNonhemolytic (NH)0% - 13%Absence of significant liver injury

Involvement in Meningitis Development

GBS is the leading cause of meningitis in newborn infants. nih.gov The development of meningitis requires blood-borne pathogens to cross the blood-brain barrier (BBB). nih.gov The GBS β-hemolysin/cytolysin is a key virulence factor that facilitates this process. nih.govnih.gov The toxin has been shown to injure brain microvascular endothelial cells, which form the primary structure of the BBB. oup.comnih.gov

The interaction of β-hemolysin with the cerebral endothelium is a critical early step in the pathogenesis of meningitis. nih.gov This interaction activates inflammatory signaling pathways within the endothelial cells, leading to the production of chemokines such as interleukin-8 (IL-8), which are implicated in the recruitment of neutrophils. ucsd.edu This inflammatory cascade, combined with direct endothelial cell injury caused by the toxin's pore-forming activity, can disrupt the integrity of the BBB, allowing GBS to gain access to the central nervous system. nih.govnih.gov Once in the cerebrospinal fluid, the bacteria can multiply, releasing toxins that cause inflammation of the meninges. meningitis.org

Impact on Pneumonia Pathophysiology

In neonatal GBS infections, pneumonia is a common and severe manifestation, often characterized by exudative pulmonary edema and alveolar hemorrhage, which are indicative of vascular damage. nih.govnih.gov The GBS β-hemolysin is directly implicated in this lung injury. nih.gov Studies have demonstrated that the hemolysin injures both lung epithelial cells and lung microvascular endothelial cells (LMvEC). oup.comnih.govscilit.com

The degree of cellular injury correlates directly with the level of hemolysin expression. scilit.com Hyperhemolytic GBS strains cause significantly greater damage to lung cell monolayers compared to wild-type or nonhemolytic mutants. nih.govscilit.com This damage includes disruption of cell membranes and loss of microvillus architecture. scilit.com By injuring the endothelial barrier of the lung microvasculature, the hemolysin increases permeability, leading to the leakage of fluid and protein into the alveolar spaces, which manifests as pulmonary edema. nih.gov

Furthermore, at lower concentrations, the β-hemolysin promotes the invasion of GBS into lung epithelial cells and stimulates the release of the potent neutrophil chemoattractant IL-8. oup.com This contributes to the intense neutrophilic inflammation characteristic of GBS pneumonia. oup.com The activity of β-hemolysin can be inhibited by dipalmitoyl phosphatidylcholine (DPPC), the primary phospholipid component of pulmonary surfactant. ucsd.eduscilit.com This finding suggests that the deficiency of surfactant in premature infants may increase their susceptibility to severe GBS pneumonia by failing to neutralize the toxin's damaging effects. oup.comucsd.edu

Table 2: Correlation of GBS Hemolysin Expression with Lung Epithelial Cell Injury
GBS Strain TypeHemolytic ActivityEffect on Lung Epithelial Cells (A549)
Hyperhemolytic (HH)4-16 times higher than parent strainSignificantly greater lactate (B86563) dehydrogenase (LDH) release and trypan blue staining
Wild-Type (Parent Strain)BaselineInduces LDH release
Nonhemolytic (NH)UndetectableNo detectable injury beyond baseline

Influence on Liver Injury in Sepsis Models

During systemic GBS infection, the liver is a key organ for clearing bacteria from the bloodstream but is also a primary target for toxin-mediated injury. oup.com Research has provided direct evidence that the GBS β-hemolysin is a crucial factor in the induction of liver failure and mortality during sepsis. oup.comnih.gov In rabbit models of sepsis, animals infected with hyperhemolytic GBS mutants developed disseminated septic microabscesses surrounded by extensive necrotic foci exclusively in the liver. nih.gov

The severity of liver damage is directly linked to the amount of hemolysin produced. Serum transaminase levels, key indicators of liver cell damage, were found to be 20-fold higher in rabbits infected with HH strains compared to those infected with wild-type or nonhemolytic strains. oup.comnih.gov The mechanism of hepatocyte damage involves the triggering of apoptotic pathways. oup.com Increased activation of caspase-3 and positive TUNEL staining, both markers of apoptosis, were observed in the hepatocytes of animals infected with hemolytic GBS, indicating that the toxin initiates programmed cell death in liver cells. oup.comnih.gov

Role in Genital Tract Colonization and Persistence

Maternal vaginal colonization with GBS is the primary risk factor for neonatal disease. nih.gov The β-hemolysin/cytolysin appears to play a significant role in the establishment and maintenance of this colonization. nih.gov In a murine model of vaginal colonization, competition assays demonstrated a marked competitive advantage for GBS strains that express β-hemolysin compared to toxin-deficient mutants. nih.gov

While the toxin is not strictly required for colonization, its presence enhances the bacterium's ability to persist in the genital tract. nih.gov Furthermore, β-hemolysin is a critical factor in the progression from asymptomatic colonization to invasive disease during pregnancy. In pregnant mice, vaginal colonization with wild-type GBS led to intrauterine fetal demise or preterm birth in 54% of cases, whereas no adverse outcomes were observed in mice colonized with a toxin-deficient strain. nih.gov This suggests that the toxin's ability to cause inflammation and damage host tissues is a direct contributor to adverse pregnancy outcomes like chorioamnionitis and fetal infection. nih.gov The toxin appears to facilitate these outcomes through direct tissue damage rather than by simply improving the efficiency of bacterial ascension into the upper genital tract. nih.gov

Differential Roles in Specific Niche Infections (e.g., Urinary Tract Infection)

While β-hemolysin is a critical virulence factor in systemic diseases, its role can differ in more localized, niche infections such as urinary tract infections (UTIs). GBS is recognized as a cause of UTIs, particularly in pregnant women, the elderly, and individuals with underlying health conditions like diabetes. nih.govhealthline.com

However, studies using in vitro and in vivo models of GBS uropathogenesis have shown that the β-hemolysin/cytolysin is dispensable for the initial establishment of a UTI. nih.govplos.org In a murine model of UTI, no significant difference was observed in the number of bacteria recovered from the bladders, kidneys, or urine of mice infected with wild-type GBS compared to those infected with a hemolysin-deficient (ΔcylE) mutant. plos.org Competition assays also showed no fitness advantage for the hemolysin-producing strain in the urinary tract. plos.org

Despite not being essential for colonization, the hemolysin does modulate the host's response to the infection. GBS strains that produce β-hemolysin induce a significantly more robust proinflammatory cytokine response from human bladder epithelial cells compared to nonhemolytic strains. nih.gov Therefore, in the context of a UTI, the β-hemolysin's primary role appears to be enhancing host inflammation rather than facilitating bacterial colonization and persistence. nih.gov

Immunological and Inflammatory Responses Elicited by Streptococcal Group B Hemolysin

Induction of Pro-inflammatory Cytokine and Chemokine Release

Group B streptococcal (GBS) β-hemolysin/cytolysin is a principal factor in the activation of host cells, leading to the production and release of a variety of pro-inflammatory cytokines and chemokines. This response is a critical first step in the host's defense but can also contribute to tissue damage.

Secretion of IL-8, IL-6, TNF-α, and GM-CSF by Host Cells

Upon interaction with host cells, particularly endothelial and epithelial cells, GBS β-hemolysin provokes a significant release of several key signaling molecules that orchestrate the inflammatory response. nih.gov Studies have demonstrated that infection of human brain microvascular endothelial cells (HBMEC) with GBS induces a specific and coordinated set of genes, including those for Interleukin-8 (IL-8), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govovid.com

The induction of IL-8 is a particularly prominent effect. oup.com Cell-free bacterial supernatants containing β-hemolysin activity are sufficient to induce IL-8 release, identifying this toxin as a primary trigger for the activation of the blood-brain barrier. nih.govovid.com In the context of pulmonary infections, GBS induces a dose- and time-dependent release of IL-8 from lung epithelial cells, with β-hemolysin activity being a significant contributor to this induction. oup.com Furthermore, stimulation of human primary cells with hyperhemolytic GBS strains and the pigment toxin, which is genetically and functionally linked to hemolysin, results in the release of TNF-α and IL-6. nih.gov

Cytokine/ChemokineProducing Host Cell Type(s)Role in Inflammatory Response
Interleukin-8 (IL-8) Human Brain Microvascular Endothelial Cells, Lung Epithelial CellsMajor neutrophil chemoattractant, promotes neutrophil recruitment. nih.govoup.com
Interleukin-6 (IL-6) Human Brain Microvascular Endothelial Cells, Human Primary CellsSystemic inflammatory response, acute phase protein production. nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α) Human Primary Cells, Alveolar MacrophagesPotent stimulus for IL-8 induction, systemic inflammation. oup.comnih.gov
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Human Brain Microvascular Endothelial CellsStimulates the bone marrow to produce and release neutrophils. nih.gov

Activation of Inflammatory Signaling Pathways in Host Endothelium

The secretion of pro-inflammatory mediators is a direct consequence of the activation of intracellular signaling pathways within host endothelial cells by GBS β-hemolysin. The toxin's interaction with the endothelial cell membrane initiates a cascade of events that leads to the upregulation of genes involved in inflammation and immune cell recruitment. nih.gov This activation of the endothelium is a critical step in the pathogenesis of invasive GBS diseases like meningitis, as it facilitates the initial response of the blood-brain barrier to the pathogen. nih.govovid.com The β-hemolysin/cytolysin toxin has been identified as a principal factor in provoking this activation. nih.gov

Impact on Neutrophil Recruitment and Activation

A hallmark of the inflammatory response to GBS infection is the rapid and extensive recruitment of neutrophils to the site of infection. The β-hemolysin plays a central role in orchestrating this influx of neutrophils.

Chemotactic Effects and Migration Across Cellular Monolayers

The cytokines and chemokines, particularly IL-8, released by endothelial cells in response to β-hemolysin act as potent chemoattractants for neutrophils. nih.govoup.com This chemotactic gradient guides neutrophils from the bloodstream to the site of infection. In vitro studies have shown that GBS and its β-hemolysin stimulate the migration of neutrophils across polar human brain microvascular endothelial cell monolayers. nih.govovid.com This process is dependent on the induction of IL-8 and the upregulation of adhesion molecules like ICAM-1 on the endothelial cell surface, which facilitates the adhesion and subsequent transmigration of neutrophils. nih.gov

FactorRole in Neutrophil Migration
GBS β-hemolysin Induces the release of chemoattractants from endothelial cells. nih.gov
Interleukin-8 (IL-8) Acts as a primary chemoattractant for neutrophils. nih.govoup.com
ICAM-1 Promotes the adhesion of neutrophils to the endothelium. nih.gov

Induction of Neutrophil Extracellular Traps (NETs)

Upon encountering GBS, neutrophils can be induced to release Neutrophil Extracellular Traps (NETs). frontiersin.org These web-like structures, composed of DNA, histones, and granular proteins, are a defense mechanism to trap and kill pathogens. frontiersin.org Research has shown that in a murine model of ascending GBS infection during pregnancy, there is significant recruitment of neutrophils to the placenta and choriodecidua. frontiersin.org The interaction between GBS and these neutrophils leads to the formation of NETs, which are decorated with antimicrobial proteins like lactoferrin. frontiersin.org

Interactions with Other Host Immune Components

Beyond its direct effects on endothelial cells and neutrophils, GBS β-hemolysin interacts with other components of the host immune system, further shaping the inflammatory landscape. One notable interaction is with the NLRP3 inflammasome, a multiprotein complex in immune cells that plays a key role in the inflammatory response. nih.govbiorxiv.org

In dendritic cells and neutrophils, GBS β-hemolysin can activate the NLRP3 inflammasome, leading to the processing and secretion of the highly pro-inflammatory cytokine IL-1β. nih.gov Strains of GBS lacking β-hemolysin are unable to induce high levels of IL-1β secretion in neutrophils, highlighting the toxin's critical role in this process. nih.gov Membrane vesicles released by GBS, which can contain active hemolysin, have also been shown to induce the production of IL-1β in macrophages in a manner dependent on the NLRP3 inflammasome and caspase-1. biorxiv.org This activation of the inflammasome contributes to a robust inflammatory response and can also lead to a form of programmed cell death called pyroptosis. biorxiv.org

Immunomodulatory Properties Favoring Bacterial Survival

Streptococcal group B hemolysin, a potent cytolytic toxin, plays a significant role in the pathogenesis of Group B Streptococcus (GBS) infections by actively modulating the host's immune response. nih.gov These immunomodulatory actions create a more favorable environment for bacterial proliferation and dissemination by subverting key defense mechanisms. The hemolysin's ability to interact with and damage host cell membranes is central to its capacity to induce apoptosis in immune cells, trigger specific inflammatory pathways, and promote tissue injury that facilitates bacterial spread. nih.govoup.com

One of the primary strategies employed by GBS hemolysin to evade the host immune system is the induction of apoptosis, or programmed cell death, in professional phagocytes. nih.govfrontiersin.org By eliminating macrophages, the hemolysin dismantles a critical component of the innate immune response responsible for clearing bacterial infections. nih.gov Studies have shown that GBS can induce apoptosis in murine macrophages, a process directly linked to the expression of β-hemolysin. nih.govnih.gov This effect is characterized by defects in cell membrane permeability, which may lead to an influx of calcium and initiate the apoptotic cascade. nih.gov The pro-apoptotic effect is significant, as hemolysin-deficient GBS mutants show a greatly decreased ability to induce macrophage apoptosis. nih.gov This targeted killing of phagocytes allows the bacteria to overcome a primary host defense mechanism, thereby promoting its survival and replication. nih.govnih.gov

In addition to inducing apoptosis, GBS hemolysin is a critical trigger for the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome in macrophages and dendritic cells. nih.govnih.gov This activation is dependent on the pore-forming ability of the hemolysin, which leads to lysosomal leakage and allows bacterial components, such as GBS RNA, to interact with cytosolic NLRP3. nih.gov The assembly of the NLRP3 inflammasome leads to the activation of caspase-1 and the subsequent cleavage and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govresearchgate.net While inflammasome activation is a host-protective response, the hemolysin acts as the key stimulus. nih.gov This intense inflammatory reaction, triggered by the toxin, can contribute to tissue damage, which may inadvertently aid in bacterial dissemination.

GBS hemolysin also provokes a broader inflammatory response by stimulating various host cells to release a specific profile of cytokines and chemokines. In human brain microvascular endothelial cells, the hemolysin is a principal factor driving the expression of genes that orchestrate neutrophil recruitment and activation, including Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govovid.com Similarly, the toxin promotes the release of IL-8 from human lung epithelial cells. oup.comoup.com This robust inflammatory signaling leads to the recruitment of neutrophils to the site of infection. nih.gov However, the resulting overwhelming inflammation can contribute significantly to the pathology of invasive diseases like meningitis and sepsis. The direct cytotoxic injury to endothelial and epithelial barriers, combined with a powerful but damaging inflammatory response, creates conditions that favor bacterial survival and spread rather than clearance. frontiersin.orgnih.gov

The table below summarizes key research findings on the immunomodulatory effects of this compound that contribute to bacterial survival.

Table 1. Research Findings on the Immunomodulatory Effects of this compound

Cell Type Effect of Hemolysin Immunomodulatory Outcome Implication for Bacterial Survival
Macrophages Induces apoptosis via membrane permeability defects. nih.govnih.gov Elimination of phagocytic cells. nih.gov Evasion of a primary host innate immune defense mechanism. nih.govfrontiersin.org
Macrophages, Dendritic Cells Activates the NLRP3 inflammasome, leading to caspase-1 activation. nih.govnih.gov Secretion of pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net Induction of a potent, but potentially tissue-damaging, inflammatory response. nih.gov
Brain Microvascular Endothelial Cells Induces expression of IL-8, IL-6, and GM-CSF. nih.govovid.com Orchestrates neutrophil recruitment and activation. nih.gov Contributes to inflammatory pathology (e.g., meningitis), aiding bacterial dissemination. ovid.com
Lung Epithelial Cells Stimulates release of IL-8. oup.com Chemoattraction of neutrophils. Promotes inflammation and potential breakdown of epithelial barriers. oup.com

Advanced Methodologies for Research and Characterization of Streptococcal Group B Hemolysin

Genetic Manipulation and Mutant Generation

Genetic manipulation techniques are fundamental to understanding the function of the GBS hemolysin. By creating specific mutants, researchers can dissect the role of individual genes within the cyl operon, which is responsible for hemolysin and pigment production. nih.gov

The generation of isogenic mutants, which are identical to the wild-type strain except for a specific genetic alteration, is a cornerstone of functional analysis. Within the cyl gene cluster responsible for the hemolytic and cytolytic phenotype of GBS, the cylE gene has been a primary target for mutation. nih.govnih.gov Studies have shown that targeted deletion or in-frame allelic exchange of the cylE gene results in a mutant strain that is invariably non-hemolytic and non-pigmented. nih.govpnas.org

This loss-of-function phenotype can be restored by reintroducing a functional cylE gene on a plasmid vector, confirming that cylE is essential for both hemolysis and the associated orange carotenoid pigment production. pnas.org These cylE knockout mutants are crucial tools for in vitro and in vivo studies, allowing researchers to directly attribute specific pathogenic effects to the action of the hemolysin. For example, when compared to their wild-type parent strains, cylE mutants show a marked reduction in cytotoxicity towards various host cells, including lung epithelia and cells of the blood-brain barrier. nih.govoup.comnih.gov

Table 1: Phenotypic Comparison of Wild-Type GBS and Isogenic ΔcylE Mutant

FeatureWild-Type GBSIsogenic ΔcylE MutantRationale
Hemolysis Present (β-hemolytic on blood agar)AbsentThe cylE gene is required for the production of the hemolytic toxin. pnas.org
Pigmentation Present (Orange/Red colonies)AbsentThe cylE gene is also required for the biosynthesis of the associated carotenoid pigment. pnas.org
Cytotoxicity High towards host cellsSignificantly ReducedDemonstrates the role of the hemolysin/cytolysin as a primary cytotoxic agent. oup.com
Virulence Attenuated in animal modelsAttenuated in animal modelsHighlights the hemolysin's role as a key virulence factor in GBS pathogenesis. nih.gov

Targeted allelic exchange is a precise method for creating markerless gene deletions or modifications in the GBS chromosome. This technique avoids the potential for polar effects on downstream genes, which can be a complication with other mutagenesis methods like transposon insertion. A highly efficient protocol for GBS involves a temperature-selective shuttle vector carrying a sacB gene. nih.gov The sacB gene, which encodes the levansucrase enzyme from Bacillus subtilis, confers lethal sensitivity to sucrose. nih.gov

The process involves constructing a plasmid containing DNA sequences (homology arms) that flank the target gene (e.g., cylE), but with the gene itself deleted. This plasmid is introduced into GBS. Through a process of homologous recombination at a permissive temperature, the plasmid integrates into the chromosome. Subsequently, the bacteria are grown under conditions that select for a second recombination event that excises the plasmid and the target gene, while also selecting against the plasmid itself using sucrose. This counterselection step ensures that only the desired mutants, which have undergone the allelic exchange and lost the sacB-containing plasmid, survive. nih.govnih.gov This method has been successfully used to create clean, in-frame deletions and even subtle single-base-pair mutations in the cylE gene, facilitating detailed structure-function analyses. nih.gov

In vitro Cellular Models for Hemolysin Activity Assessment

To quantify the biological activity of GBS hemolysin and understand its impact on host tissues, researchers employ a variety of in vitro cellular models. These assays range from simple red blood cell lysis to complex models of host cell barrier function.

The defining characteristic of the hemolysin is its ability to lyse red blood cells (erythrocytes). This activity is quantified using erythrocyte lysis assays. In a typical assay, washed erythrocytes (often from sheep or humans) are incubated with hemolysin-containing bacterial extracts or with live GBS bacteria. nih.govfrontiersin.org The lysis of the erythrocytes releases hemoglobin into the supernatant. nih.gov The amount of released hemoglobin is measured spectrophotometrically by reading the absorbance of the supernatant at a wavelength of 541 nm. frontiersin.org

Kinetic studies of this process reveal that hemolysis follows a sigmoidal curve, characterized by a brief pre-lytic lag phase followed by a rapid release of hemoglobin. nih.gov The binding of the hemolysin to erythrocytes is a rapid, temperature-dependent process; binding occurs efficiently at 37°C but not at 0°C. nih.gov The results of these assays are often expressed as a hemolytic titer or as a percentage of total lysis compared to a positive control (e.g., water or a detergent like Triton X-100). frontiersin.orgnih.gov

Table 2: Key Parameters of a Standard Erythrocyte Lysis Assay

ParameterDescriptionExample
Target Cells Washed erythrocytes from a specific species.5% (v/v) suspension of human red blood cells (RBCs). frontiersin.org
Hemolysin Source Live bacteria, bacterial culture supernatant, or purified extracts.GBS at 8 x 10⁶ CFU or cell-free extracts. frontiersin.org
Incubation Specific time and temperature to allow for lysis.30-60 minutes at 37°C. frontiersin.org
Quantification Measurement of released hemoglobin.Spectrophotometric reading of supernatant absorbance at 541 nm. frontiersin.org
Controls Negative (e.g., PBS) and positive (e.g., Triton X-100) controls for 0% and 100% lysis.PBS (0% lysis), Triton X-100 (100% lysis). nih.gov

Beyond its hemolytic activity, the GBS toxin is cytolytic to a broad range of eukaryotic cells. This is assessed using cytotoxicity assays on various cell lines that model different host environments. Commonly used cell lines include A549 human lung epithelial cells, human brain microvascular endothelial cells (HBMECs), macrophages, and neutrophils. oup.comnih.govnih.gov

A primary method for quantifying cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay. LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. oup.comnih.gov By measuring LDH activity in the supernatant, researchers can determine the extent of cell lysis caused by the hemolysin. Studies using this method have demonstrated a clear, dose-dependent cytotoxic effect of wild-type GBS on cells like A549 lung cells, an effect that is absent in isogenic cylE mutants. oup.com These assays are critical for establishing the role of the hemolysin in damaging host tissues during infection. nih.govcambridge.org

GBS hemolysin contributes to the bacterium's ability to cross host cellular barriers, such as the lung epithelium or the blood-brain barrier. nih.govcambridge.org This is studied using in vitro models that typically involve growing polarized monolayers of epithelial or endothelial cells on permeable supports, such as Transwell inserts. nih.gov These monolayers mimic the barrier function of tissues in vivo.

In a barrier function assay, bacteria are added to the upper chamber of the Transwell system. The integrity of the cell monolayer can be monitored over time by measuring the transepithelial electrical resistance (TEER). A drop in TEER indicates a loss of barrier integrity. The ability of the bacteria to cross the barrier is quantified by collecting samples from the lower chamber and enumerating the colony-forming units (CFU) that have successfully translocated. oup.com

Invasion assays specifically measure the uptake of bacteria into host cells. In a standard antibiotic protection assay, host cells are incubated with GBS for a period to allow for internalization. An antibiotic cocktail (e.g., gentamicin (B1671437) and penicillin) is then added to the culture medium to kill all extracellular bacteria. oup.com After incubation, the host cells are lysed with a gentle detergent (e.g., saponin), and the released intracellular bacteria are plated to determine the number of CFU that successfully invaded the cells. oup.com Studies using these models have shown that hemolysin-producing GBS can disrupt host cell barriers and invade cells more efficiently than non-hemolytic mutants. oup.comcambridge.org

Live-Cell Imaging and Real-time Monitoring of Cellular Responses

Live-cell imaging provides a dynamic window into the cellular and subcellular events that occur upon exposure to GBS hemolysin. This methodology allows researchers to observe the toxin's effects in real-time, capturing the kinetics and morphology of cellular injury.

One key application is the monitoring of cardiomyocyte function. Studies have utilized contractile HL-1 cardiomyocytes to assess the direct impact of GBS hemolysin. plos.org By incubating these cells with wild-type (WT) GBS or purified hemolysin extracts, researchers can observe and quantify changes in contractility. For instance, exposure to WT GBS at a multiplicity of infection (MOI) of 1.0 leads to a significant decrease in the rate of contractile activity within an hour, an effect not seen with hemolysin-deficient (Δβh/c) mutant GBS. plos.org This real-time monitoring reveals a rapid and direct impairment of cardiomyocyte function, characterized by reduced beat rate and asynchronous contractions. plos.org

Similarly, live-cell imaging is employed to study the interaction of GBS hemolysin with immune cells and endothelial cells. For example, the toxin's ability to induce cell death in neutrophils, T cells, and B cells can be visualized and tracked over time. nih.gov Furthermore, the disruption of endothelial barriers, a crucial step in the pathogenesis of meningitis, has been examined using models of the human blood-brain barrier. nih.gov These studies demonstrate that the GBS β-hemolysin/cytolysin (β-h/c) plays a prominent role in compromising barrier integrity, an effect that can be directly observed through microscopic techniques. nih.gov

The table below summarizes findings from live-cell imaging studies on GBS hemolysin.

Cell TypeGBS ComponentObserved EffectTimeframeReference
HL-1 CardiomyocytesLive WT GBSPronounced decrease in contractility rateWithin 1 hour plos.org
HL-1 CardiomyocytesWT GBS Extract~60% reduction in functionAs early as 30 mins plos.org
Neutrophils, T cells, B cellsHemolytic Membrane VesiclesIncreased cell deathNot specified nih.gov
Human Brain Endothelial CellsWT GBSDisruption of barrier integrityNot specified nih.gov

Molecular and Genomic Approaches

Molecular and genomic strategies have been instrumental in dissecting the genetic basis of hemolysin production, its regulation, and its impact on host gene expression.

Gene expression profiling techniques reveal the global transcriptomic changes in host cells upon infection with GBS. Oligonucleotide microarrays and RNA-sequencing (RNA-Seq) are powerful tools for identifying the cellular pathways activated or suppressed by the hemolysin.

In one study, microarray analysis was performed on a human brain endothelial cell line infected with WT GBS and its isogenic hemolysin-deficient mutant. The results showed that the hemolysin toxin was crucial for inducing a specific inflammatory response, triggering significantly higher expression of genes for cytokines and chemokines such as IL-8, Groα, and Groβ compared to the mutant strain. nih.gov

More recently, RNA-Seq has been used to examine host gene expression in the colonic epithelium of mice colonized with GBS. nih.gov This research demonstrated that GBS colonization induces major transcriptomic changes primarily in the colon, with the hemolysin toxin specifically affecting genes that regulate epithelial cell structure and immune signaling pathways. nih.gov RNA-Seq analysis of GBS itself under different growth conditions has also shed light on the regulon of transcription factors that control virulence, including hemolysin expression. nih.gov Comparing gene expression between a wild-type GBS and a mutant lacking the transcription factor MrvR revealed that 16.8% of genes showed at least a 2-fold change in expression during early logarithmic growth, indicating a broad regulatory network. nih.gov

Whole-genome sequencing and comparative genomics have provided profound insights into the genetic determinants of the hemolytic phenotype. By comparing the genomes of hemolytic GBS strains with naturally occurring non-hemolytic (NH) strains, researchers can pinpoint the exact mutations responsible for the loss of function.

The genes required for β-hemolysis are encoded within the cyl gene cluster. nih.gov Comparative genomic analysis of various S. agalactiae strains reveals that hemolytic isolates possess the complete cyl operon (containing genes cylX, cylD, cylG, acpC, cylZ, cylA, cylB, cylE, cylF, cylI, cylJ, cylK). nih.gov In contrast, some non-hemolytic strains have an incomplete operon, suggesting that the full gene complement is necessary for the secretion of a functional hemolysin. nih.gov

Studies focusing on non-hemolytic and non-pigmented (NH/NP) clinical isolates have used genome sequencing to identify the molecular basis of this phenotype. Analysis of a collection of 63 NH/NP strains revealed that mutations were predominantly located in the cyl operon or in the abx1 gene, which is part of the CovS/R two-component regulatory system that controls the cyl operon's expression. nih.govasm.org These findings confirm that despite the association of hemolysin with virulence, its production is not absolutely required to cause invasive human infections. asm.org Further comparative analyses have also identified mutations, including single nucleotide polymorphisms (SNPs) and insertions/deletions, in the covRS locus of GBS strains isolated from infected infants compared to their colonizing mothers, suggesting genomic adaptation during the progression from carriage to disease. asm.org

The table below highlights key genetic differences found through comparative genomics.

Strain TypeGenetic LocusFindingImplicationReference
Hemolyticcyl operonContains complete set of cyl genesFull operon required for hemolysis nih.gov
Non-Hemolyticcyl operonIncomplete operon (e.g., only cylA, cylB, cylE)Missing genes prevent hemolysin secretion nih.gov
Non-Hemolytic/Non-Pigmentedcyl operon, abx1Various mutations (e.g., deletions, frameshifts)Loss of function in biosynthetic or regulatory genes asm.org
Infant Invasive vs. Maternal ColonizingcovRS locusSingle Nucleotide Polymorphisms (SNPs)Potential adaptation leading to increased virulence asm.org

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method used to measure the transcript levels of particular genes, providing a quantitative look at gene activity. This technique is frequently used to validate findings from microarrays or RNA-Seq and to directly assess the expression of key virulence genes.

Researchers have used qPCR to confirm that GBS hemolysin induces the expression of host inflammatory genes. For instance, following microarray analysis of infected brain endothelial cells, qPCR was used to verify the differential expression of five transcripts: IL-8, Groβ, Groα, IL-6, and GM-CSF. The results confirmed that mRNA levels for these genes were significantly higher in cells infected with WT GBS compared to those infected with a hemolysin-deficient mutant. nih.gov

In another application, RT-PCR was used to analyze the expression of the cylE gene, which is essential for hemolysin production. nih.govtandfonline.com This analysis revealed that certain non-typeable GBS isolates with a hyper-hemolytic phenotype showed a significant increase in cylE mRNA production, explaining their heightened hemolytic activity. tandfonline.com qPCR is also a standard method for detecting GBS in clinical samples by targeting specific and conserved genes. The Christie-Atkins-Munch-Petersen (CAMP) factor gene, cfb, is a common target for GBS identification due to its specificity. nih.gov While cfb is not part of the hemolysin machinery, its expression is often studied alongside hemolytic activity as another key phenotypic marker of GBS. nih.govnih.gov

Phenotypic Assays for Academic Research

Phenotypic assays provide a direct, observable measure of a biological function. For GBS hemolysin, these assays are crucial for correlating genetic information with functional activity.

While the presence of a clear zone of β-hemolysis on a blood agar (B569324) plate is a qualitative hallmark of GBS, quantitative assays are necessary for rigorous academic research. microbenotes.comwikipedia.orgasm.org These assays allow for the precise measurement and comparison of hemolytic activity between different strains or under different conditions.

A widely used quantitative method is the microtiter plate hemolysis assay. tandfonline.comnih.gov In this assay, bacterial suspensions are serially diluted in a 96-well plate. A standard volume of washed red blood cells (e.g., from sheep) is added to each well. tandfonline.com After incubation, the plates are centrifuged to pellet intact cells and bacteria. The amount of hemoglobin released into the supernatant from lysed red blood cells is then quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 420 nm). tandfonline.comnih.gov This provides a direct, numerical value for hemolytic capacity, which can be normalized against positive (e.g., SDS) and negative (e.g., PBS) controls. tandfonline.com This technique has been used to confirm the hyper-hemolytic phenotype of specific GBS strains, such as CNCTC10/84, and to demonstrate fold-increases in hemolytic activity compared to control strains. tandfonline.comnih.gov

CAMP Test Synergism Studies with Staphylococcus aureus Beta-Lysin

The Christie, Atkins, Munch-Petersen (CAMP) test is a cornerstone for the presumptive identification of Streptococcus agalactiae (Group B Streptococcus, GBS). microbeonline.commicrobiologynotes.com This test is predicated on the synergistic hemolytic activity observed between the GBS-secreted CAMP factor and the beta-hemolysin (also known as β-lysin) produced by Staphylococcus aureus. microbeonline.comasm.org The CAMP factor itself is a diffusible, heat-stable extracellular protein. microbiologynotes.commicrobenotes.com When GBS is cultured in proximity to a β-hemolysin-producing strain of S. aureus on a sheep blood agar plate, the CAMP factor interacts with the staphylococcal β-lysin, resulting in an enhanced, arrow-shaped zone of complete hemolysis. microbiologyclass.netmicrobiologyinfo.com This phenomenon provides a rapid and reliable method for distinguishing S. agalactiae from other streptococci, such as Streptococcus pyogenes (Group A), which are typically CAMP test negative. microbeonline.comasm.org

The underlying mechanism of this synergistic hemolysis involves the enzymatic activity of the staphylococcal β-hemolysin, a sphingomyelinase, which sensitizes the sphingomyelin-rich sheep red blood cells. nih.gov The GBS CAMP factor, a pore-forming toxin, then acts on these sensitized erythrocytes to cause their lysis. nih.gov This interaction is highly specific and is a key diagnostic feature for GBS, including both hemolytic and non-hemolytic strains. microbeonline.commicrobiologyinfo.com

For research purposes, the CAMP test provides a qualitative assessment of the functional activity of the GBS hemolysin/cytolysin system. Variations in the size and intensity of the hemolytic arrowhead can suggest differences in the production or activity of the CAMP factor among different GBS isolates. While the standard plate test is widely used, a rapid spot CAMP test has also been developed. microbiologynotes.comnih.gov This modified version uses a pre-prepared β-lysin filtrate from an S. aureus culture, which is applied directly next to a suspected GBS colony, allowing for presumptive identification in as little as 30 minutes. nih.gov

It is important to note that while highly specific, a small percentage of Group A streptococci may exhibit a positive CAMP reaction, particularly under anaerobic or CO2-enriched incubation conditions. microbeonline.combiocyclopedia.com Therefore, incubation in ambient air is recommended to minimize false-positive results. asm.orgmicrobiologyinfo.com Additionally, some other bacterial species, such as Listeria monocytogenes, can also produce a positive CAMP test. microbiologynotes.commicrobiologyinfo.com A "reverse CAMP test" can be used to identify organisms like Clostridium perfringens, where the alpha toxin of C. perfringens and the CAMP factor from S. agalactiae create a synergistic "bow-tie" shaped hemolytic zone. wikipedia.org

Table 1: CAMP Test Parameters and Interpretations

ParameterDescriptionExpected Result for GBS
Principle Synergistic hemolysis between GBS CAMP factor and S. aureus β-lysin. microbeonline.comArrowhead-shaped zone of enhanced hemolysis. microbiologyclass.net
Media Sheep blood agar. asm.orgClear zone of complete hemolysis.
S. aureus Strain Must be a β-lysin producer. asm.orgN/A
Incubation 35-37°C in ambient air for 18-24 hours. microbiologyinfo.comOptimal arrowhead formation.
Positive Control S. agalactiae ATCC 12386. microbeonline.comDistinct arrowhead of hemolysis. microbeonline.com
Negative Control S. pyogenes ATCC 19615. microbeonline.comNo enhancement of hemolysis. microbeonline.com

Pigment Production Analysis as a Correlate of Hemolysin Activity

A striking characteristic of most clinical isolates of Streptococcus agalactiae is the concurrent production of a red-orange polyene pigment and a β-hemolysin. nih.gov This close association has led to extensive research into the relationship between these two phenotypic traits. The pigment, identified as granadaene, is an ornithine rhamnopolyene. nih.govnih.gov Its production is genetically linked to hemolytic activity, with both being encoded by the cyl operon. nih.govfrontiersin.org

Studies have demonstrated a strong positive correlation between the quantity of pigment produced and the level of hemolytic activity. nih.govasm.org Non-pigmented GBS mutants are typically non-hemolytic, while strains with reduced pigmentation exhibit decreased hemolytic capabilities. asm.org This has led to the hypothesis that the pigment itself may be the hemolytic molecule or a crucial component of the hemolytic complex. nih.govrupress.org Research has shown that purified granadaene possesses hemolytic and cytolytic properties, supporting its direct role in cell lysis. nih.govrupress.org

The biosynthesis of both pigment and hemolysin is influenced by various environmental factors. Optimal production for both is observed under similar conditions, though some substances can differentially affect their synthesis. nih.gov For instance, the presence of trimethoprim (B1683648) or higher glucose concentrations has been reported to increase pigment formation without a corresponding increase in hemolysin production. nih.gov The composition and appearance of the pigment can also vary between different GBS strains and under different growth conditions, suggesting that "granadaene" may represent a family of related compounds. nih.gov

Recent research has explored methods to modulate pigment production as a means to control GBS virulence. Photobleaching of granadaene has been shown to significantly reduce the hemolytic activity of GBS. nih.gov This approach highlights the critical role of the pigment's conjugated double bond backbone in its lytic function. nih.gov

**Table 2: Correlation between Pigment Production and Hemolytic Activity in *S. agalactiae***

Condition / FactorEffect on Pigment ProductionEffect on Hemolysin ActivityReference
Genetic Linkage Encoded by the cyl operon. nih.govEncoded by the cyl operon. nih.gov nih.gov
Non-pigmented mutants Absent. asm.orgAbsent. asm.org asm.org
Reduced pigmentation mutants Decreased. asm.orgDecreased. asm.org asm.org
Trimethoprim Increased. nih.govNo significant increase. nih.gov nih.gov
High Glucose Concentration Increased. nih.govNo significant increase. nih.gov nih.gov
Photobleaching Degraded. nih.govSignificantly reduced. nih.gov nih.gov

Table 3: Chemical Compounds Mentioned

Comparative and Evolutionary Research of Streptococcal Group B Hemolysin

Phylogenetic Analysis of the cyl Operon across Bacterial Species

Phylogenetic studies reveal that the cyl operon is not exclusive to Streptococcus agalactiae but is present in a diverse range of Gram-positive bacteria, including both Firmicutes and Actinobacteria, as well as the Chloroflexi phylum. nih.gov A systematic survey of the phyletic patterns and contextual associations of the cyl genes has provided significant insights into their evolutionary origins. nih.gov

Analysis of the CylE acyltransferase gene, a universally conserved component of the operon, shows that proteins from Firmicutes and Actinobacteria form distinct clades, suggesting a largely vertical inheritance within these phyla. nih.govresearchgate.net The CylE from Thermosporothrix, a member of the Chloroflexi, groups outside these main clades, and its operon appears to contain features of both Firmicute and Actinobacterial types, hinting that it may represent a more ancestral version. nih.gov This widespread distribution and deep branching in the phylogenetic tree indicate that the genes for pigment biosynthesis likely evolved before the major diversification of Gram-positive bacteria. nih.govresearchgate.netresearchgate.net

While the core genes for fatty acid and ornithine biosynthesis are strongly conserved, the full composition of the cyl operon can vary between species. rupress.org For instance, some Bacillus species possess two glycosyltransferases in their operons, suggesting the potential for more complex sugar modifications than the rhamnose found in GBS Granadaene. nih.gov This modularity and variation across species are key subjects of ongoing research.

Table 1: Distribution and Key Features of the cyl Operon in Different Bacterial Phyla

PhylumRepresentative GeneraKey Phylogenetic FeaturesOperon Characteristics
Firmicutes Streptococcus, Bacillus, Paenibacillus, LactococcusForms a distinct clade based on CylE protein sequences. nih.govresearchgate.netCore cyl operon is strongly conserved; some species show variations like additional glycosyltransferases. nih.govrupress.org
Actinobacteria Actinomyces, Kitasatospora, Arthrobacter, PropionibacteriumForms a distinct clade separate from Firmicutes based on CylE sequences. nih.govresearchgate.netCore cyl operon is conserved. rupress.org
Chloroflexi ThermosporothrixCylE sequence groups outside the Firmicute and Actinobacterial clades, suggesting an ancestral lineage. nih.govOperon contains elements found in both Firmicute and Actinobacterial versions. nih.gov

Evolutionary Origins and Diversification of Hemolytic Lipid Biosynthesis Genes in Gram-Positive Bacteria

The evolutionary history of the cyl operon suggests it originated in free-living bacteria, where the pigment it produces may have served as a photoprotectant or a defense mechanism against other organisms. nih.gov The core components necessary for producing the ornithine rhamnolipid pigment are encoded by genes that fall into five functional categories: lipid biosynthesis, amino acid modification, sugar modification, transport, and regulation. nih.gov

The accretion of the acetyltransferase CylE and the aminomethyltransferase CylF into an ancestral fatty acid biosynthesis operon is hypothesized to be a pivotal event in the evolution of these pigment-producing pathways. nih.gov While orthologs of every gene in the GBS cyl operon are not always present in other species, non-orthologous but functionally equivalent proteins are often found, indicating a degree of evolutionary plasticity. nih.gov

The diversification of these genes has led to a variety of related lipid compounds in different bacteria. For example, ornithine-containing lipids are widely distributed, and some, like those from Burkholderia, have hemolytic properties, though their roles in virulence are not as well-defined as that of Granadaene. rupress.org The genetic architecture of hemolysin production varies significantly; for instance, the hemolysins of Escherichia coli, Aeromonas hydrophila, and Listeria monocytogenes are encoded by determinants that differ in complexity from the cyl operon. nih.gov

Adaptation of Hemolysin Expression in Different Environmental Niches and Host Species

The expression of the GBS hemolysin is tightly regulated to adapt to different host environments. A key regulator is the two-component system CovR/S (also known as CsrRS), which controls the transcription of the cyl operon. rupress.orgnih.gov Environmental cues, particularly pH, play a crucial role in this regulation. nih.gov

Research has shown that transcription of the cyl gene cluster is significantly higher at a neutral pH (around 7.4), which is characteristic of the neonatal lung and blood, compared to the acidic pH (around 4.5) of the vaginal environment. nih.gov This pH-dependent regulation is mediated by the CsrRS system and suggests that GBS upregulates hemolysin production upon transitioning from a colonization state in the vagina to an invasive state in the fetus or neonate. nih.gov

Mutations in the covR/S loci are frequently observed in GBS isolates from cases of preterm labor and are associated with increased hemolytic activity and higher transcription of cyl genes. rupress.org This indicates a strong selective pressure for enhanced hemolysin expression during invasive disease. Furthermore, the hemolytic phenotype itself can vary. In S. agalactiae isolates from fish, distinct α-, β-, and γ-hemolytic phenotypes have been identified, linked to mutations or deletions within the cyl operon. nih.gov For example, α-hemolytic isolates were found to have an insertion sequence in the cylF gene, while γ-hemolytic (non-hemolytic) isolates had lost the entire operon. nih.gov This demonstrates how genetic changes can alter the hemolytic profile, likely as an adaptation to different hosts or niches.

Convergent and Divergent Evolution of Hemolysin Functionality

The evolution of bacterial toxins showcases both convergent and divergent functional evolution.

Convergent Evolution: Different bacterial lineages have independently evolved toxins that create pores in host cell membranes, a function similar to that of GBS hemolysin. While the GBS hemolysin is a unique lipid pigment, many other bacteria produce protein-based pore-forming toxins. The functional outcome—lysis of host cells—is the same, but the molecular machinery is entirely different. This represents a classic example of convergent evolution, where distinct evolutionary paths lead to a similar functional solution to overcome host defenses. Research into phage evolution has also demonstrated convergent evolution, where multiple phage populations independently acquire mutations in genes related to host recognition, leading to an expanded host range. biorxiv.org Similarly, studies on Staphylococcus aureus have shown convergent evolution in antibiotic tolerance pathways and in the generation of neutralizing antibodies against its hemolysins. asm.orgasm.orgnih.govnih.gov

Divergent Evolution: Within the streptococci, the functions of related toxins have diverged. For instance, in Streptococcus pyogenes, the NAD-glycohydrolase (Nga) and the pore-forming toxin Streptolysin O (SLO) are often co-regulated. nih.gov Strains can possess either an active or an inactive form of the Nga enzyme. nih.gov Regardless of the enzyme's activity, its translocation into host cells by SLO leads to cell death, but through different mechanisms. nih.gov This divergence in the functional activity of a toxin, while being linked to another, suggests adaptation to different host tropisms or infection scenarios. nih.gov This pattern of functional refinement and divergence highlights how related virulence factors can be shaped by natural selection to perform specialized roles in pathogenesis. nih.gov

Horizontal Gene Transfer Events Related to cyl Operon Acquisition

Horizontal gene transfer (HGT) is a significant driver of bacterial evolution, allowing for the rapid acquisition of new traits, including virulence. plos.orgyoutube.com While phylogenetic analysis of the cyl operon suggests a primary pattern of vertical inheritance, evidence also points to the possibility of HGT. nih.gov

The successful heterologous expression of the entire GBS cyl operon in a non-hemolytic bacterium, Lactococcus lactis, demonstrates that the operon is a self-contained, mobile unit sufficient to confer the hemolytic phenotype. nih.govnih.gov This functional transferability strongly suggests that HGT of the entire operon is a viable mechanism for its dissemination among Gram-positive bacteria. nih.gov The cyl operon in other bacteria, such as Enterococcus faecalis, is known to be located on mobile genetic elements like plasmids and pathogenicity islands, which are vehicles for HGT. mdpi.com

The presence of the cyl operon in distantly related bacteria cohabiting the same niches as GBS, such as the human gastrointestinal and genital tracts, raises the possibility of lateral transfer events. nih.gov Although direct evidence for a recent HGT event involving the GBS cyl operon has not been definitively established, the modular nature of the operon and its presence on mobile elements in other species support HGT as a plausible mechanism for its acquisition and spread. nih.govnih.govplos.org For example, in γ-hemolytic S. agalactiae isolates from fish, the entire cyl operon was found to be deleted and replaced by a 14-kb genomic island, a hallmark of mobile genetic element activity. nih.gov

Q & A

Basic Research Questions

Q. How can the PICO(S) framework guide experimental design in studying GBS β-hemolysin pathogenesis?

  • Methodological Answer : The PICO(S) framework (Population/Problem, Intervention/Exposure, Comparison, Outcome, Study Design) helps narrow research questions. For example:

  • Population : Neonatal murine models or human lung epithelial cells.
  • Intervention : Wild-type GBS vs. isogenic nonhemolytic (NH) or hyperhemolytic (HH) mutants.
  • Outcome : Mortality rates, cytokine levels (e.g., IL-6, IL-1β), or histopathological damage (e.g., liver microabscesses).
  • Study Design : In vivo sepsis models (e.g., rabbit intravenous challenge) or in vitro cytotoxicity assays (e.g., lactate dehydrogenase release) .

Q. What biochemical methods are used to characterize GBS β-hemolysin activity?

  • Methodological Answer : Hemolytic activity is quantified via sheep erythrocyte lysis assays under standardized conditions (e.g., optical density measurements). Cytotoxicity is assessed using A549 lung epithelial cells via trypan blue nuclear staining or LDH release. Inhibitors like dipalmitoyl phosphatidylcholine (a surfactant component) can confirm hemolysin-specific effects .

Q. How does GBS β-hemolysin contribute to clinical outcomes like liver injury or arthritis?

  • Methodological Answer : In vivo studies using NH/HH mutants demonstrate that β-hemolysin correlates with:

  • Liver injury : Elevated serum transaminases (20-fold increase in HH-infected rabbits) and caspase-3 activation in hepatocytes .
  • Arthritis severity : Higher joint inflammation scores and IL-6 levels in mice infected with HH mutants compared to NH strains .

Advanced Research Questions

Q. How do isogenic NH/HH mutants resolve contradictions in β-hemolysin’s role across infection models?

  • Methodological Answer : Discrepancies arise from strain-specific factors (e.g., capsule expression). For example:

  • COH1 (highly encapsulated) : HH mutants do not increase mortality but exacerbate arthritis severity.
  • COH31 r/s (weakly encapsulated) : HH mutants significantly lower LD50 and increase bacterial persistence.
  • Experimental adjustments : Use strain-matched controls and standardize inoculum sizes (e.g., 10⁷ CFU/mouse) to isolate hemolysin effects .

Q. What in vitro models best replicate β-hemolysin-induced lung epithelial injury in early-onset GBS disease?

  • Methodological Answer : A549 alveolar cell monolayers exposed to HH mutants show:

  • Cytopathic changes : Loss of microvilli, cytoplasmic swelling via electron microscopy.
  • Quantitative metrics : LDH release correlates with hemolytic titer (r² = 0.89 in COH1 variants).
  • Surfactant interactions : Pre-treatment with surfactant reduces injury, mimicking neonatal lung conditions .

Q. How can cytokine profiling elucidate β-hemolysin’s role in immune evasion during systemic infection?

  • Methodological Answer : Systemic IL-6 and local IL-1β levels mirror hemolysin activity. For instance:

  • HH mutants : Induce 3-fold higher IL-1β in joints vs. wild-type (P < 0.01).
  • NH mutants : Fail to trigger caspase-3 activation in hepatocytes, reducing apoptosis.
  • Techniques : Multiplex ELISA or Luminex assays on serum and tissue homogenates .

Q. What strategies validate β-hemolysin as a biomarker for GBS virulence in clinical diagnostics?

  • Methodological Answer : Integrate hemolysin phenotyping with:

  • Genomic analysis : PCR for cylE gene (hemolysin biosynthesis).
  • Proteomic profiling : Mass spectrometry to detect hemolysin in patient isolates.
  • Clinical correlation : Association of HH strains with disseminated intravascular coagulation or neonatal sepsis mortality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.